7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Structural Representation
The compound’s structure (Fig. 1) features a tricyclic system with nitrogen-rich heterocycles. The pyrazolo and triazolo rings share a common edge, while the pyrimidine ring completes the fused system. Substituents occupy peripheral positions to minimize steric hindrance.
Alternative Naming Conventions in Heterocyclic Chemistry Literature
While IUPAC nomenclature provides standardization, heterocyclic chemistry literature often employs alternative conventions for brevity or historical context:
Replacement Nomenclature
The compound may be described as a pyrazolo-triazolo-pyrimidine derivative, emphasizing the sequential fusion of rings. This shorthand prioritizes functional groups over positional numbering, e.g., "7-dichlorophenyl-2-methoxyphenyl-pyrazolo-triazolo-pyrimidine" .
Hantzsch-Widman System
In older literature, the triazolo moiety might be designated as 1,2,4-triazolo , with fusion points indicated by bracketed numbers. For example:
Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine .
Pharmacological Naming
In drug discovery contexts, structural analogs are often named by their biological targets or modifications. For instance, derivatives of this scaffold have been termed CDK2 inhibitors or adenosine receptor antagonists in studies exploring their therapeutic potential .
Molecular Formula and Constitutional Isomer Considerations
The molecular formula of this compound is C₁₉H₁₂Cl₂N₆O , calculated as follows:
- Core structure (pyrazolo-triazolo-pyrimidine) : C₉H₄N₆
- 3,4-Dichlorophenyl substituent : C₆H₃Cl₂
- 4-Methoxyphenyl substituent : C₇H₇O
Constitutional Isomerism
Constitutional isomers arise from variations in substituent placement or ring fusion patterns:
| Isomer Type | Description | Example |
|---|---|---|
| Substituent Position | Dichlorophenyl group at position 6 instead of 7 | 6-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl) |
| Ring Fusion | Alternative fusion points (e.g., pyrazolo[3,4-d] instead of [4,3-e]) | Pyrazolo[3,4-d]triazolo[1,5-c]pyrimidine |
| Functional Group | Replacement of methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) | 2-(4-Ethoxyphenyl) derivative |
The compound’s specificity is highly sensitive to these structural nuances. For instance, shifting the dichlorophenyl group to position 6 alters steric and electronic interactions with biological targets, potentially diminishing activity .
Comparative Analysis of Analogues
Recent studies on pyrazolo-triazolo-pyrimidine derivatives highlight the impact of constitutional isomerism on pharmacological properties (Table 1):
Properties
Molecular Formula |
C19H12Cl2N6O |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6O/c1-28-13-5-2-11(3-6-13)17-24-19-14-9-23-27(18(14)22-10-26(19)25-17)12-4-7-15(20)16(21)8-12/h2-10H,1H3 |
InChI Key |
QKIWNKSZZLQCMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Intermediate Preparation : 5-Amino-pyrazole-4-carbonitrile derivatives are treated with triethylorthoformate (TEOF) and acetic anhydride in the presence of HPA/SiO2 (50% w/w). This step forms an imidoformate intermediate, critical for subsequent cyclization.
- Cyclization : Refluxing the intermediate in acetic acid with HPA/SiO2 induces cyclization, forming the pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core. The catalyst’s Bronsted acidity and redox properties accelerate the reaction while minimizing side products.
- Functionalization : The 3,4-dichlorophenyl and 4-methoxyphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling prior to cyclization.
Optimized Parameters :
This method achieves high regioselectivity due to the catalyst’s ability to stabilize transition states. The HPA catalyst is recoverable via filtration and reusable for up to five cycles without significant activity loss.
Suzuki Coupling with Magnetic Palladium Catalysts
The Suzuki-Miyaura coupling is pivotal for introducing the 4-methoxyphenyl group to the triazine core. A magnetic silica-supported palladium complex (Pd/SiO2@Fe3O4) enables efficient coupling under mild conditions.
Synthetic Pathway
- Core Formation : Cyanuric chloride reacts with 3,4-dichloroaniline to form a triazine intermediate.
- Suzuki Coupling : The triazine intermediate undergoes coupling with 4-methoxyphenylboronic acid using Pd/SiO2@Fe3O4 as a catalyst in a mixture of toluene and aqueous Na2CO3.
- Cyclization : The coupled product is cyclized with phosphorus oxychloride to form the pyrazolo-triazolo-pyrimidine framework.
Advantages :
- Catalyst Recovery : The magnetic catalyst is separated via an external magnet, reducing Pd leaching (<0.5 ppm).
- Reaction Efficiency : Conversions exceed 90% with selectivity >95% for the desired product.
- Conditions : Operates at 80°C for 6–8 hours, avoiding harsh reagents.
Sequential Functionalization and Cyclization
This approach constructs the heterocyclic core before introducing aryl substituents, ensuring precise control over substitution patterns.
Stepwise Synthesis
- Pyrazolo[3,4-d]Pyrimidine Formation : 5-Amino-1H-pyrazole-4-carbonitrile reacts with triphosgene in dichloromethane to form the pyrimidine core.
- Triazolo Ring Closure : Treatment with hydrazine hydrate followed by acetic anhydride forms the triazolo moiety.
- Aryl Group Introduction :
Purification : Recrystallization from ethanol-water mixtures yields >98% purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Cyclocondensation Reactions
The synthesis of this compound involves cyclocondensation as a critical step. Precursors such as hydrazine derivatives and aromatic aldehydes undergo multi-step condensation to form the fused pyrazolo-triazolo-pyrimidine scaffold. For example:
-
Reaction of hydrazonyl bromides with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) generates intermediates that cyclize under controlled conditions .
-
Polar solvents (e.g., dimethyl sulfoxide) and elevated temperatures (80–120°C) are typically employed to drive these reactions to completion.
Nucleophilic Substitution
The 3,4-dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Chlorine displacement | Amines or alkoxides in DMF, 60–90°C | Replacement of chlorine with nucleophiles (e.g., -NH2, -OCH3) |
| Halogen exchange | KI/CuI catalyst, 120°C | Substitution of chlorine with iodine |
These reactions modify the electronic properties of the aromatic ring, influencing biological activity.
Electrophilic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution:
-
Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at positions activated by the triazolo moiety.
-
Sulfonation : Fuming H2SO4 adds sulfonic acid groups, enhancing solubility for pharmaceutical formulations.
Oxidation and Reduction
-
Oxidation : Treatment with KMnO4 or H2O2 oxidizes the methoxy group to a carbonyl, forming quinone-like structures.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro groups (if present) to amines, altering bioactivity.
Acid-Catalyzed Hydrolysis
The 4-methoxyphenyl group undergoes hydrolysis under acidic conditions:
-
Refluxing with HCl (6M) cleaves the methoxy group to a hydroxyl group, producing a phenolic derivative.
-
This reaction is critical for structure-activity relationship (SAR) studies in drug discovery.
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s non-covalent interactions with enzymes (e.g., kinases) are pivotal:
-
The dichlorophenyl group engages in hydrophobic interactions, while the pyrimidine nitrogen atoms form hydrogen bonds.
-
These interactions underpin its investigated anticancer and anti-inflammatory properties.
Analytical Characterization
Reaction outcomes are validated using:
-
NMR spectroscopy : Confirms substitution patterns and purity.
-
HPLC : Monitors reaction progress and quantifies yields.
-
Mass spectrometry : Verifies molecular weight and fragmentation patterns .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for optimizing pharmacokinetic and pharmacodynamic properties. Further studies are needed to explore novel reaction pathways and applications.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds in the pyrazolo[1,5-a]pyrimidine family have shown promising antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli . The structural characteristics of 7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suggest it could also demonstrate significant antimicrobial efficacy.
- Antitumor Potential : The compound's structure aligns with known antitumor agents. Analogues have been evaluated for their anticancer activities against different cancer cell lines . The specific interactions of this compound with cancer cell pathways are an area of ongoing research.
- Anti-inflammatory Effects : Preliminary studies on related pyrazolo derivatives indicate potential anti-inflammatory properties through inhibition of cyclooxygenase enzymes . This suggests that 7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine may also possess similar effects.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step processes that include the formation of the triazole and pyrimidine rings. Understanding the SAR is crucial for optimizing its biological activity. Research has shown that modifications in the substituents can significantly alter the pharmacological profiles of similar compounds .
Table 1: Structural Analogues and Their Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-(3-chlorophenyl)-2-(phenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Structure | Antibacterial |
| 7-(naphthalen-1-yl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Structure | Anticancer |
| 7-(biphenyl)-2-(methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Structure | Anti-inflammatory |
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of triazole derivatives:
- A study on pyrazolo derivatives indicated strong antibacterial activity against drug-resistant strains . This underscores the potential for 7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine to serve as a lead compound in developing new antimicrobial therapies.
- Another investigation highlighted the antitumor efficacy of structurally related compounds against various cancer cell lines . This reinforces the importance of exploring the therapeutic applications of this compound in oncology.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrazolo-triazolopyrimidine derivatives are highly dependent on substituent variations. Below is a systematic comparison with key analogs:
Substituent Effects on Adenosine A2A Receptor (A2AR) Affinity
- SCH442416: 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine The 4-methoxyphenylpropyl chain enhances A2AR selectivity and potency compared to simpler aryl groups. This compound is a benchmark A2AR antagonist used in neurological and cancer immunotherapy studies .
- 5-Amino-7-[β-(4-Hydroxyphenyl)ethyl]-2-(2-Furyl)Pyrazolo[4,3-e]Triazolo[1,5-c]Pyrimidine A hydroxyl group at the para position of the phenyl ring improves A2AR affinity via hydrogen bonding . Comparison: The target compound’s 4-methoxy group offers moderate polarity without the metabolic instability of a hydroxyl group, suggesting a trade-off between activity and pharmacokinetics.
Anticancer Activity and Structural Features
- This derivative shows antiproliferative activity in vitro . Comparison: The target compound’s 3,4-dichlorophenyl group may improve membrane permeability due to higher lipophilicity, though it could increase off-target toxicity.
9-(2,4-Dichlorophenyl)-7-(4-Nitrophenyl)-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine
Antimicrobial Derivatives
Structural and Pharmacokinetic Trends
Table 1: Key Derivatives and Their Properties
Table 2: Substituent Impact on Key Properties
| Substituent Type | Effect on Properties |
|---|---|
| 3,4-Dichlorophenyl (7-position) | Increases lipophilicity and metabolic stability; may enhance kinase binding |
| 4-Methoxyphenyl (2-position) | Improves solubility and moderate electron-donating effects; supports receptor interaction |
| Bromo/Nitro Groups | Enhance steric/electronic effects but reduce bioavailability |
| Hydroxy Groups | Boost receptor affinity via H-bonding but increase metabolic clearance |
Biological Activity
7-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique pyrazolo-triazolo-pyrimidine core with significant implications in medicinal chemistry. The presence of the 3,4-dichlorophenyl and 4-methoxyphenyl substituents enhances its chemical reactivity and biological interactions.
Chemical Structure
The molecular formula of this compound is C19H12Cl2N6O, indicating the presence of two chlorine atoms and a methoxy group that contribute to its biological properties. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.
Biological Activities
Research indicates that compounds within the triazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The triazolo-pyrimidine framework has been linked to cytotoxic effects against cancer cell lines. Compounds similar to 7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been evaluated for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of 7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be attributed to its structural features:
- Chlorine Substituents : The presence of chlorine atoms is known to enhance lipophilicity and improve binding affinity to biological targets.
- Methoxy Group : This group may contribute to increased solubility and stability of the compound in biological systems.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications. Below is a summary table highlighting notable compounds:
| Compound Name | Structure Features | Notable Activities | Uniqueness |
|---|---|---|---|
| 7-(3-chlorophenyl)-2-(phenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Lacks methoxy substitution | Moderate antibacterial activity | Different halogenation |
| 7-(naphthalen-1-yl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains naphthalene | Distinct pharmacological profiles | Enhanced aromaticity |
| 7-(biphenyl)-2-(methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Biphenyl substituent | Variable solubility and activity | Increased steric hindrance |
Case Studies
Several case studies have investigated the efficacy of similar compounds:
- Anticancer Study : A study on triazole derivatives showed that certain compounds exhibited IC50 values as low as 0.125 μg/mL against S. aureus and other pathogens. These findings suggest that modifications in the triazole structure can lead to enhanced potency .
- Antioxidant Activity : Research on related pyrazolo-triazoles indicated significant antioxidant properties with IC50 values demonstrating their potential as therapeutic agents against oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo-triazolo-pyrimidine derivatives like 7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. For example, coupling reactions at the 7-position using chloro-precursors (e.g., 7-chloro derivatives) with aryl/alkyl groups under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling). Key intermediates are characterized via H/C NMR and elemental analysis to confirm regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology : Use a combination of:
- Spectroscopy : H/C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl) influence adenosine receptor binding selectivity?
- Methodology :
- Radioligand Binding Assays : Compare values at A, A, A, and A receptors. For example, bulky 3,4-dichlorophenyl groups enhance A selectivity (>1,000-fold over A), while 4-methoxy groups improve solubility without compromising affinity .
- Molecular Modeling : Docking studies using homology models of adenosine receptors to identify steric/electronic interactions (e.g., hydrophobic pockets accommodating dichlorophenyl groups) .
Q. What experimental designs are used to assess in vivo efficacy in neurological models (e.g., Parkinson’s disease)?
- Methodology :
- Rodent Catalepsy Models : Co-administer the compound with haloperidol (dopamine antagonist) and measure latency to movement. Effective A antagonists (e.g., 0.1–1 mg/kg doses) reduce catalepsy via striatal dopamine modulation .
- l-Dopa-Induced Rotation Tests : In 6-OHDA-lesioned rats, quantify contralateral rotations post-administration. Enhanced rotations indicate potentiation of dopaminergic signaling .
Q. How can solubility challenges be addressed for in vivo pharmacokinetic studies?
- Methodology :
- Vehicle Optimization : Use 5% DMSO + 5% TWEEN80 in saline for intraperitoneal delivery, balancing solubility and biocompatibility .
- Prodrug Strategies : Introduce phosphate esters (e.g., MSX-3) for improved aqueous solubility, which are enzymatically cleaved in vivo to active forms .
Q. What computational approaches elucidate structure-activity relationships (SAR) for A receptor antagonism?
- Methodology :
- Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions critical for receptor interaction .
- Molecular Dynamics (MD) Simulations : Track ligand-receptor stability over time; e.g., furan moieties in SCH-442416 form π-π stacking with Phe168 in A receptors .
Q. How do contradictory data on receptor subtype selectivity arise, and how can they be resolved?
- Methodology :
- Functional Assays : Compare binding affinity () vs. functional antagonism (e.g., cAMP inhibition in CHO cells transfected with A/A receptors). Discrepancies may stem from assay conditions (e.g., membrane vs. whole-cell systems) .
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
Methodological Tables
Table 1 : Key Pharmacological Parameters of A Antagonists
| Compound | A (nM) | Selectivity (A/A) | In Vivo Efficacy (mg/kg) | Reference |
|---|---|---|---|---|
| SCH-442416 | 1.1 | >1,000 | 0.1–1 (i.p.) | |
| Preladenant | 0.6 | >1,000 | 1 (oral) |
Table 2 : Common Synthetic Intermediates and Characterization
| Intermediate | Key Reaction Step | Characterization Methods | Reference |
|---|---|---|---|
| 7-Chloro-N-substituted | Suzuki coupling | H NMR, HRMS, EA | |
| 5-Amino-pyrazolo core | Cyclocondensation | IR (NH stretch ~3400 cm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
